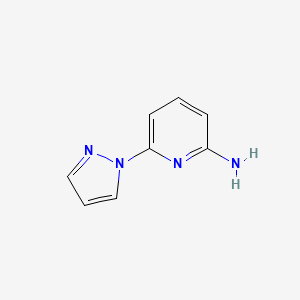

2-Amino-6-(1H-pyrazol-1-yl)pyridine

Description

Properties

Molecular Formula |

C8H8N4 |

|---|---|

Molecular Weight |

160.18 g/mol |

IUPAC Name |

6-pyrazol-1-ylpyridin-2-amine |

InChI |

InChI=1S/C8H8N4/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H,(H2,9,11) |

InChI Key |

MALLEZRHGUJEJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CC=N2)N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-Amino-6-(1H-pyrazol-1-yl)pyridine serves as a versatile building block in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Cross-Coupling Reactions : It can engage in Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

- Condensation Reactions : The compound can undergo acylation or alkylation, replacing hydrogen atoms with acyl or alkyl groups to yield new derivatives .

Example Synthesis Pathways

A common synthetic route involves the reaction of 6-(1H-pyrazol-1-yl)pyridine with various reagents under controlled conditions to achieve high yields of 2-amino derivatives. For instance, bromination reactions can be performed in solvents like acetic acid.

Biological Activities

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. This makes it a candidate for further investigation in treating infectious diseases .

Anticancer Potential

Research suggests that this compound may have anticancer properties, showing promise in preliminary assays. Its ability to interact with specific biological targets enhances its therapeutic potential in oncology .

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate for developing new drugs. Its structural features enable it to fit into active sites of enzymes and receptors, which is crucial for therapeutic efficacy. Notably, its interactions with the lmptr1 pocket have been highlighted as significant for drug design .

Material Science

In addition to its biological applications, this compound is utilized in material science for synthesizing specialty chemicals and materials. Its unique properties allow it to be incorporated into various formulations for enhanced performance in industrial applications .

Case Study: Anticancer Activity

A study investigating the anticancer potential of pyrazole derivatives found that compounds similar to this compound demonstrated inhibitory effects on cancer cell lines. These findings suggest that modifications to the pyrazole ring can enhance bioactivity and selectivity towards cancer cells .

Case Study: Antimicrobial Efficacy

Research focusing on the antimicrobial properties showed that derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemical Synthesis | Building blocks for heterocycles | Engages in cross-coupling and condensation reactions |

| Biological Activity | Antimicrobial, anticancer | Exhibits significant activity against pathogens and cancer cells |

| Pharmaceutical Development | Drug intermediates | Potential interactions with biological targets enhance therapeutic efficacy |

| Material Science | Specialty chemicals | Used in formulations for improved performance |

Comparison with Similar Compounds

LUF5833 (2-Amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile)

- Structural Differences : LUF5833 replaces the pyrazole moiety with a sulfanyl-linked imidazole group at position 5. The core also includes phenyl and dicarbonitrile substituents.

- Pharmacological Activity: LUF5833 exhibits high adenosine A1/A3 receptor affinity (Ki = 1–10 nM) due to its electron-withdrawing dicarbonitrile groups and hydrophobic phenyl ring . In contrast, 2-Amino-6-(1H-pyrazol-1-yl)pyridine lacks these groups, resulting in lower receptor binding but greater synthetic versatility.

- Synthetic Accessibility : LUF5833 requires multi-step functionalization, while the pyrazole analogue is synthesized via simpler cross-coupling reactions .

2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile

- Structural Differences : This compound substitutes pyrazole with a pyrrolidine ring at position 6 and introduces a p-tolyl group at position 3.

- Biological Relevance: The pyrrolidine group enhances solubility, while the p-tolyl group improves lipophilicity, making it effective in NAD-like nucleotide mimics . However, the absence of a pyrazole ring limits its use in metal coordination chemistry compared to this compound.

2,6-Bis((1H-pyrazol-1-yl)methyl)pyridine (PMP)

- Structural Differences : PMP features two pyrazole groups at positions 2 and 6, linked via methyl bridges to the pyridine core.

- Coordination Chemistry: PMP forms stable complexes with lanthanides (e.g., Eu³⁺, Tb³⁺), exhibiting strong luminescence due to efficient energy transfer from the pyrazole ligands . The mono-pyrazole derivative (this compound) shows weaker coordination but retains utility in smaller metal clusters.

Comparative Data Table

Research Findings and Implications

- Medicinal Chemistry: Pyrazole-containing derivatives like this compound offer tunable electronic properties for receptor targeting but require further optimization to match the potency of LUF5833 .

- Materials Science: The pyrazole-pyridine scaffold’s ability to coordinate metals is critical for designing luminescent materials, though bis-pyrazole systems (e.g., PMP) outperform mono-substituted analogues in brightness .

- Synthetic Challenges: While this compound is easier to synthesize than LUF5833, regioselectivity in pyrazole substitution remains a hurdle .

Preparation Methods

Direct Coupling Using CuI/MnF2 Catalysis

The most efficient method for synthesizing 2-amino-6-(1H-pyrazol-1-yl)pyridine involves copper(I)-catalyzed N-arylation of pyrazole with 3-iodopyridine derivatives. Teo et al. reported a one-pot procedure using CuI (10 mol%), MnF₂ (30 mol%), and trans-1,2-diaminocyclohexane (20 mol%) in aqueous KOH at 100°C for 48 hours, achieving a 94% yield. The reaction proceeds via a Ullmann-type coupling mechanism, where MnF₂ enhances the solubility of CuI, and the diamine ligand facilitates oxidative addition.

Reaction Conditions :

-

Solvent : Water (0.75 mL per 1.47 mmol pyrazole)

-

Temperature : 100°C

-

Time : 48 hours

-

Workup : Filtration through Celite, extraction with dichloromethane, and silica-gel chromatography.

This method is notable for its green chemistry profile, avoiding toxic organic solvents. However, the requirement for high-purity CuI (99.999%) and extended reaction times may limit scalability.

Multi-Step Functionalization of Pyridine-2,6-Dicarboxylic Acid

Nitration and Halogenation Sequence

A alternative route begins with pyridine-2,6-dicarboxylic acid, which undergoes nitration and halogenation to introduce the pyrazole moiety. As detailed by eChemi, 2-amino-6-bromopyridine is first synthesized via bromination of pyridine-2,6-diamine, followed by nitration with concentrated HNO₃ in acetonitrile at 0–5°C. Subsequent coupling with pyrazole under basic conditions yields the target compound.

Critical Steps :

-

Nitration : Controlled temperature (-5°C) prevents decomposition of the nitro intermediate.

-

Halogenation : HBr in CCl₄ at 40°C for 6 hours achieves selective bromination at the pyridine C6 position.

-

Purification : Column chromatography with hexane/ethyl acetate (7:3) removes di-substituted byproducts.

While this method offers modularity for derivative synthesis, the multi-step process reduces overall efficiency (reported yield: ~65% over three steps).

Ligand-Assisted Halogenation and Amination

Halogenation of Pyrazolylpyridine Precursors

Roberts et al. explored halogenation strategies for 2,6-di(1H-pyrazol-3-yl)pyridine derivatives using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in DMF at 0°C. While focused on spin-crossover complexes, this work provides a template for introducing amino groups via subsequent nucleophilic substitution. For example, treating 2,6-di(4-bromo-1H-pyrazol-3-yl)pyridine with aqueous NH₃ at 120°C could yield the amino derivative.

Challenges :

-

Regioselectivity : Bromination favors the pyrazolyl C4 position, necessitating protecting groups for C6 amination.

-

Side Reactions : Overhalogenation may occur without strict stoichiometric control.

Comparative Analysis of Methods

Q & A

Q. What optimized synthetic methodologies exist for 2-Amino-6-(1H-pyrazol-1-yl)pyridine, and how do they address purification challenges?

A two-step synthesis involves reacting 2,6-dibromopyridine with 1H-pyrazole to yield mono- and di-substituted products. Selective precipitation using ZnCl₂ enables separation: the di-substituted complex precipitates first, followed by the mono-substituted product upon further ZnCl₂ addition. This method avoids column chromatography, achieving 60% yield with reduced solvent use .

Q. How can functional groups be introduced to modify the pyridine backbone of this compound?

The Vilsmeier-Haack reaction is effective for regioselective formylation. For example, 2-(1H-pyrazol-1-yl)ethanol derivatives can be formylated under these conditions to introduce aldehyde groups, enabling further functionalization for coordination chemistry or ligand design .

Advanced Research Questions

Q. What coordination chemistry insights exist for Fe(II) complexes derived from this compound ligands?

Fe(II) complexes with tridentate ligands exhibit spin-crossover behavior above room temperature. Synthesis under inert conditions (e.g., methanol, 60°C) followed by magnetic susceptibility measurements and Mössbauer spectroscopy can validate spin-state transitions, critical for molecular switches .

Q. How do crystal packing and hydrogen-bonding networks influence the structural stability of metal complexes involving this ligand?

Single-crystal X-ray studies reveal intramolecular N–H···N and intermolecular O–H···N hydrogen bonds, forming zigzag chains. Dihedral angles between pyridine and pyrazole rings (3.8°–13.4°) impact ligand flexibility and metal coordination geometry, as observed in FeSO₄-derived complexes .

Q. What role does this ligand play in photophysical applications, such as dye-sensitized solar cells (DSSCs)?

Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) complexes act as p-type dopants in organic semiconductors, enhancing hole transport in solid-state DSSCs. Their redox activity and absorption spectra (λₐᵦₛ ~500 nm) are critical for optimizing device efficiency .

Q. How can emission properties of Ir(III) complexes be tuned using derivatives of this ligand?

Substituting pyrazole with electron-withdrawing groups (e.g., methylsulfonyl) in [Ir(C^N)₂(N^N)]⁺ complexes shifts emission wavelengths. Photoluminescence quantum yield (PLQY) and lifetime measurements correlate with ligand-field strength, enabling color tuning for OLEDs .

Q. How should researchers address contradictions in reported synthetic yields or coordination behavior?

Discrepancies may arise from solvent polarity, temperature, or metal ion choice. Controlled studies comparing Zn(II) vs. Co(III) complexation under identical conditions (e.g., solvent: methanol vs. DMF) can isolate variables affecting yield and stability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.